Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio-

Description

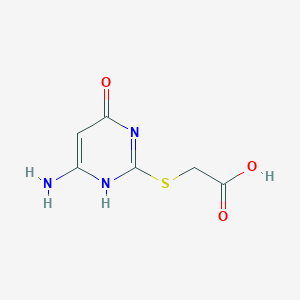

The compound "Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio-" features a pyrimidine core substituted with amino (-NH₂) and hydroxyl (-OH) groups at positions 4 and 6, respectively. At position 2, a thioether (-S-) bridges the pyrimidine ring to an acetic acid moiety. This structure confers unique physicochemical properties, including hydrogen-bonding capacity (via -NH₂ and -OH) and moderate acidity (from the carboxylic acid group). Its synthesis typically involves alkylation of thiol-containing pyrimidine precursors with chloroacetate derivatives under basic conditions .

Properties

IUPAC Name |

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3S/c7-3-1-4(10)9-6(8-3)13-2-5(11)12/h1H,2H2,(H,11,12)(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGSQJLRVOGEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)SCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90217044 | |

| Record name | Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66902-63-4 | |

| Record name | Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066902634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is known that many compounds with a pyrimidine nucleus have a wide range of pharmacological applications.

Mode of Action

Pyrimidine derivatives are known to interact with various targets, leading to a multitude of effects.

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a wide range of biological activities.

Biological Activity

Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- is a chemical compound characterized by its unique pyrimidine structure, which plays a significant role in various biological activities. This compound, with the molecular formula CHNOS, has been the subject of numerous studies aimed at understanding its pharmacological potential and mechanisms of action.

- Molecular Weight : 201.21 g/mol

- IUPAC Name : 2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid

- Purity : Typically around 95% in research applications .

The biological activity of acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- is primarily attributed to its interaction with various biological targets. Pyrimidine derivatives are known to modulate enzyme activity, interact with receptors, and affect biochemical pathways involved in disease processes. The compound's sulfanyl and amino groups are crucial for binding to these targets, leading to diverse biological effects .

Target Interactions

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.

- Receptor Modulation : It has potential interactions with various receptors that could influence cellular signaling pathways.

- Antimicrobial Activity : Some studies suggest that pyrimidine derivatives exhibit antibacterial properties against Gram-positive bacteria, making them candidates for further development in treating infections .

Antibacterial Activity

Recent research has highlighted the antibacterial efficacy of pyrimidine derivatives. For instance, compounds structurally related to acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- demonstrated significant activity against several strains of bacteria including Staphylococcus aureus and Listeria monocytogenes, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 1 μg/mL .

Anticancer Potential

In vitro studies have shown that related compounds exhibit potent inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). These compounds not only inhibited cell proliferation but also induced apoptosis in cancerous cells while sparing non-cancerous cells, indicating a favorable therapeutic window .

Data Table: Summary of Biological Activities

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- are crucial for determining its bioavailability and therapeutic efficacy. Studies have indicated that compounds within this class exhibit favorable stability and absorption characteristics, which are essential for effective drug formulation .

Toxicity Studies

Preliminary toxicity assessments in animal models have shown that certain derivatives maintain a favorable safety profile even at high doses (40 mg/kg), with no significant adverse effects noted during the trials . This suggests potential for clinical applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent against tumors. The mechanism involves the modulation of key signaling pathways related to cell growth and survival.

Antimicrobial Properties : This compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for this compound range from 41 to 86 μM, indicating moderate effectiveness against various pathogens.

Organic Synthesis

Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The sulfur atom can act as a nucleophile, facilitating substitutions that yield diverse derivatives.

- Formation of Heterocycles : It can be used in the synthesis of complex heterocyclic compounds, which are crucial in drug development.

Material Science

In material science, acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- is being explored for its potential in developing novel materials with specific electronic or optical properties. Its ability to form stable complexes with metals makes it a candidate for applications in sensors and catalysis.

Case Studies

- Antibacterial Activity Study : A study assessed the antibacterial effects of acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- against various bacterial strains. The results indicated effective inhibition of bacterial growth at specific concentrations.

- Antitumor Activity Research : Another investigation evaluated the compound's ability to induce apoptosis in cancer cells. The study found that treatment with this compound resulted in significant cell death across several cancer cell lines compared to control groups.

- Synthesis of Derivatives : Research has focused on synthesizing derivatives of acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio-, leading to compounds with enhanced biological activities. These derivatives are being tested for their efficacy as potential drugs.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

a) 6-Amino-2-(Methylthio)pyrimidin-4-ol

- Structure : Position 2 has a methylthio (-SCH₃) group instead of the thio-linked acetic acid.

- Applications : Used as a precursor in heterocyclic synthesis .

b) Acetic Acid, 2-[[4-Amino-1,6-Dihydro-6-Oxo-5-[(Phenylsulfonyl)Amino]-2-Pyrimidinyl]Thio]-

- Structure : Additional phenylsulfonyl (-SO₂C₆H₅) substitution at position 4.

- Key Differences : The sulfonamide group introduces strong electron-withdrawing effects, which may alter reactivity in nucleophilic substitution reactions. The bulkier substituent could sterically hinder interactions in biological systems .

c) 2-((4-Chloro-6-(2,3-Xylidino)-2-Pyrimidinyl)Thio)Acetic Acid

- Structure: Position 4 is chloro (-Cl), and position 6 has a 2,3-dimethylphenylamino group.

- Key Differences: The chloro and aromatic amino groups enhance lipophilicity and may improve binding to hydrophobic targets.

Modifications to the Thio-Linked Acetic Acid Group

a) 2-((4-Amino-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio)-N-(4-Phenylthiazol-2-yl)Acetamide

- Structure : The acetic acid is replaced with an acetamide group linked to a thiazole ring.

- Key Differences: The amide functionality reduces acidity (pKa ~10–12 vs. ~2–4 for carboxylic acid) and may improve oral bioavailability.

b) 2-Ethyl-(5-Cyano-4-Oxo-6-Phenyl-1,4-Dihydropyrimidin-2-ylthio) Acetate

Heterocyclic Core Variations

a) 2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-Triazol-3-yl)Thio)Acetic Acid

- Structure : Pyrimidine replaced with a 1,2,4-triazole ring.

- Key Differences : The triazole core has different electronic properties (higher aromaticity) and hydrogen-bonding patterns. Computational toxicity studies suggest triazole derivatives may exhibit lower acute toxicity compared to pyrimidine analogs .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Physicochemical Properties

- Solubility : The free carboxylic acid in the target compound enhances aqueous solubility at physiological pH (~2–4), whereas methylthio or ester analogs require formulation aids for delivery.

- Stability : Electron-withdrawing groups (e.g., sulfonamide in ) increase oxidative stability but may reduce metabolic half-life.

Q & A

Q. What are the established synthetic routes for acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio-, and how can reaction conditions be optimized for higher yields?

The synthesis of structurally similar thio-pyrimidine derivatives involves nucleophilic substitution reactions between activated pyrimidine intermediates and thiol-containing acetic acid derivatives. For example:

- Key steps : Reacting 2-mercaptoacetic acid with halogenated pyrimidine precursors (e.g., 2-chloro-4-amino-6-hydroxypyrimidine) under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours .

- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature, and stoichiometry of reagents can improve yields. Evidence from analogous compounds shows yields ranging from 70% to 96% under optimized conditions .

Q. How is the structure of this compound confirmed using spectroscopic and analytical methods?

- 1H NMR : Characteristic peaks for the pyrimidine ring (δ 6.5–7.5 ppm for aromatic protons) and the acetic acid moiety (δ 3.5–4.0 ppm for -CH₂- and δ 12–13 ppm for -COOH) .

- HRMS : Exact mass analysis confirms the molecular formula (e.g., C₇H₈N₃O₃S requires m/z 230.0234) .

- Melting point : Consistency with literature values (e.g., 216–218°C for related derivatives) validates purity .

Q. What are the recommended storage conditions to ensure compound stability?

- Store at –20°C under inert atmosphere (argon or nitrogen) to prevent oxidation of the thioether group and degradation of the pyrimidine ring .

- Avoid prolonged exposure to light or moisture, which can hydrolyze the acetic acid moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Substitution patterns : Introduce substituents at the pyrimidine 5-position (e.g., alkyl, aryl, or heteroaryl groups) to modulate electronic and steric effects. For example, alkoxy groups at position 6 reduce toxicity compared to metal-containing derivatives .

- Methodology : Synthesize analogs via parallel combinatorial chemistry, then screen for antimicrobial, anti-inflammatory, or enzyme-inhibitory activity using assays like MIC (minimum inhibitory concentration) or LOX (lipoxygenase) inhibition .

Q. What experimental strategies are effective in evaluating the compound’s mechanism of action in antimicrobial studies?

- Molecular docking : Use software like AutoDock to predict binding affinity to bacterial targets (e.g., dihydrofolate reductase or DNA gyrase). Studies on thieno[2,3-d]pyrimidine derivatives show strong interactions with catalytic residues .

- In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Include cytotoxicity assays on mammalian cells to assess selectivity .

Q. How can computational models predict toxicity profiles of derivatives?

- Chemometric analysis : Apply QSAR (quantitative structure-activity relationship) models to correlate substituent properties (e.g., logP, polar surface area) with toxicity. Derivatives with electron-withdrawing groups (e.g., -CF₃) or metal radicals show higher toxicity, while alkoxy groups reduce it .

- In silico tools : Use ADMET predictors (e.g., SwissADME) to estimate metabolic stability and hepatotoxicity .

Q. What analytical methods are suitable for quantifying this compound in complex biological matrices?

- HPLC-UV/FLD : Develop a reverse-phase method with a C18 column (mobile phase: acetonitrile/0.1% TFA in water). Detection at λ = 254 nm (pyrimidine absorbance) achieves limits of quantification (LOQ) < 0.1 µg/mL .

- LC-MS/MS : Use MRM (multiple reaction monitoring) for high sensitivity in pharmacokinetic studies. Fragment ions derived from the pyrimidine ring (e.g., m/z 112.1) enhance specificity .

Q. How can contradictions in biological activity data between studies be resolved?

- Meta-analysis : Systematically compare assay conditions (e.g., bacterial strain variability, compound solubility in DMSO vs. saline). For example, discrepancies in anti-inflammatory activity may arise from differences in cellular models (e.g., RAW 264.7 macrophages vs. human PBMCs) .

- Dose-response validation : Repeat experiments with standardized protocols (e.g., IC₅₀ calculations using nonlinear regression) to confirm reproducibility .

Methodological Notes

- Key references : Prioritized peer-reviewed journals (e.g., Bioorganic & Medicinal Chemistry Letters) and patents (e.g., EP 4374877 A2) for methodological rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.